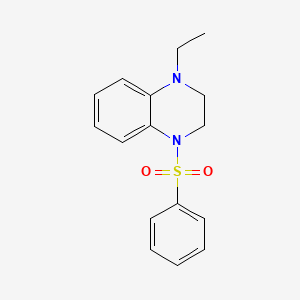
1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of an ethyl group and a phenylsulfonyl group attached to the tetrahydroquinoxaline core
Méthodes De Préparation
The synthesis of 1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions using phenylsulfonyl chloride in the presence of a base like pyridine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or phenylsulfonyl groups, depending on the reagents and conditions used.
Common reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane. Major products from these reactions include various substituted quinoxalines and sulfone derivatives.
Applications De Recherche Scientifique
1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylsulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds and van der Waals interactions with the target proteins.
Comparaison Avec Des Composés Similaires
1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline can be compared with other sulfonyl-substituted quinoxalines, such as:
- 1-Methyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline
- 1-Propyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline
These compounds share similar structural features but differ in the length of the alkyl chain attached to the quinoxaline core. The unique properties of this compound, such as its specific reactivity and binding affinity, make it distinct and valuable for targeted applications.
Propriétés
Numéro CAS |
7151-18-0 |
|---|---|
Formule moléculaire |
C16H18N2O2S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-ethyl-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C16H18N2O2S/c1-2-17-12-13-18(16-11-7-6-10-15(16)17)21(19,20)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Clé InChI |
IZDPOSNBOPXMDU-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















